Furilazole
Description
Historical Context of Herbicide Safener Development
The concept of herbicide safeners originated from a serendipitous discovery in 1947 by Otto Hoffman, who observed that certain compounds could protect tomato plants from herbicide damage wikipedia.org. Commercial application of safeners began in 1971 with the introduction of 1,8-naphthalic anhydride (B1165640) (NA), primarily used as a seed treatment in corn to provide protection against thiocarbamate herbicides wikipedia.orguni.luherts.ac.uk. Following this, dichlormid (B166021) was launched in 1972 as the first safener designed for direct mixture with herbicides, offering protection to corn against pre-emergence thiocarbamate herbicides herts.ac.uk.
Furilazole, along with other prominent dichloroacetamide safeners such as benoxacor (B1667998) and AD67, emerged during the 1980s and early 1990s herts.ac.uk. This compound itself was introduced commercially in 1995 nih.gov. These safeners were developed to protect corn specifically from chloroacetanilide herbicides, marking a significant advancement in selective weed management herts.ac.uk. Since their initial commercialization, approximately 20 different safeners have been utilized in monocot crops, although some have been superseded over time wikipedia.orgherts.ac.ukuni.lu.
Current Status and Significance of this compound in Agrochemical Research
This compound continues to be a subject of significant agrochemical research due to its established utility and ongoing investigations into its properties and environmental interactions.
Chemical Properties and Classification this compound (also known as MON 13900) possesses a molecular formula of C₁₁H₁₃Cl₂NO₃ and a molecular weight of 278.13 g/mol uni.lunih.govsigmaaldrich.comwikipedia.orgnih.govherts.ac.uk. Its structure, as a heterocyclic amide, includes a furan (B31954) ring and an amide group, contributing to its biological activity as a safener ca.govnih.gov.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source Index |
| PubChem CID | 86187 | uni.lunih.govwikipedia.orgherts.ac.uk |
| Molecular Formula | C₁₁H₁₃Cl₂NO₃ | ca.govuni.lunih.govsigmaaldrich.comwikipedia.orgnih.govherts.ac.uk |
| Molecular Weight | 278.13 g/mol | uni.lunih.govwikipedia.orgherts.ac.uk |
| CAS RN | 121776-33-8 | uni.lunih.govsigmaaldrich.comnih.govherts.ac.uk |
| Classification | Herbicide Safener, Furan compound, Oxazolidine (B1195125) compound, Carbamate compound, Heterocyclic amide, Organochlorine compound, Tertiary carboxamide | nih.govuni.lunih.govsigmaaldrich.com |
| Aqueous Solubility | 235 mg/L | nih.gov |
| Soil Persistence | Moderately persistent | pic.int |
Mechanism of Action The primary mechanism by which this compound, and most herbicide safeners, protects crop plants is by enhancing their metabolic detoxification capabilities uni.luherts.ac.ukwikipedia.org. This is achieved through the induction of genes that encode herbicide-metabolizing enzymes, notably glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) herts.ac.ukherts.ac.ukwikipedia.org. These enzymes accelerate the breakdown of herbicides into non-toxic or less toxic compounds within the crop, preventing phytotoxicity while maintaining herbicidal efficacy against weeds herts.ac.ukuni.luherts.ac.uk.
Applications and Efficacy this compound is typically applied as a pre-plant or pre-emergence treatment sigmaaldrich.com. It is absorbed predominantly by the coleoptile of the plant, with some additional uptake through the root system sigmaaldrich.com. Research has demonstrated its effectiveness in safening various maize varieties across a wide range of climatic conditions sigmaaldrich.com. Its significance in agrochemical research is underscored by its common inclusion in formulations with chloroacetamide herbicides, which are widely used for their effectiveness in controlling numerous annual grass weeds. Studies involving radiolabeled this compound in corn and sorghum have shown that the compound is rapidly and extensively metabolized, with no detectable parent this compound residues found in crop samples after application.
Environmental Presence and Mobility Despite its role as a safener, this compound's environmental fate is a subject of ongoing research. It has been detected in surface waters, specifically in Midwestern U.S. rivers, with concentrations reaching up to 190 ng/L. This presence is largely attributed to runoff from agricultural fields where chloroacetamide-based herbicides, co-formulated with safeners like this compound, are applied. This compound is considered moderately persistent in soil pic.int. Its aqueous solubility is reported as 235 mg/L nih.gov.
Studies on its leaching behavior indicate that this compound can leach into groundwater. However, its movement through soil profiles may differ from that of co-applied herbicides, such as isoxaflutole (B1672639). To optimize safening, strategies like the use of polymeric carriers have been explored to ensure synchronized movement of both the herbicide and the safener through the soil. This compound also undergoes both acid-mediated and base-mediated hydrolysis. Aerobic and anaerobic soil biotransformation studies have identified 2-hydroxyacetamide (B1193895) and oxamic acid as major metabolites, with methyl sulfide (B99878) and methyl sulfoxide (B87167) metabolites also detected.
Research Gaps and Future Directions in this compound Studies
Despite its long-standing use and established efficacy, several research gaps and future directions exist for this compound studies.
Mechanistic Understanding A significant gap remains in fully elucidating the precise molecular target(s) of safeners, including this compound, and the underlying reasons for their species-specific action herts.ac.ukuni.lu. Further research is needed to unravel these intricate molecular interactions, potentially utilizing advanced techniques such as protein-crystallization to gain structural insights into safener-target complexes wikipedia.org.
Further investigations are also required concerning the mobility and fate of different classes of safeners in the environment, particularly their interactions and transport dynamics when co-applied with herbicides. The influence of agrochemical co-formulants on safener transformations is another emerging area that warrants more in-depth study.
New Safener Development Future research efforts could focus on developing novel safeners through virtual screening and structure-based design, informed by a deeper understanding of molecular targets wikipedia.org. The exploration of natural compounds as potential active fragments for the development of new, environmentally benign safeners also presents a promising avenue uni.luwikipedia.org. Furthermore, there is a continuous need for research into new mixed agents combining safeners with herbicides and for the development of simpler and more efficient preparation methods for existing compounds like this compound. These advancements are crucial for enhancing agricultural sustainability and optimizing crop productivity through improved weed management strategies.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYBITGAAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041999 | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121776-33-8 | |
| Record name | Furilazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furilazole [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FURILAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Investigations of Furilazole Action
Molecular Mechanisms of Herbicide Safening by Furilazole
This compound's efficacy as a herbicide safener is largely attributed to its capacity to act as a "bioregulator," controlling the amount of active herbicide that reaches its target site within the plant. nih.gov This is primarily achieved by enhancing the metabolic breakdown of herbicides in crop plants. uni.lunih.govnih.gov
Enzyme Induction and Modulation
A significant aspect of this compound's safening mechanism involves the induction and modulation of a suite of detoxification enzymes within the crop plant. This coordinated enhancement of the "xenome" — a complex of enzymes and transporters responsible for xenobiotic detoxification — is critical for protecting crops from herbicide injury. fishersci.atuni.lu
Glutathione (B108866) S-Transferases (GSTs) are a diverse family of enzymes that play a pivotal role in plant detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, including herbicides. This conjugation renders the herbicides less toxic or non-toxic, facilitating their sequestration or excretion. uni.lu this compound has been shown to enhance GST activity, contributing to its safening effect. nih.gov
Research findings illustrate the significant impact of safeners on GST activity across various crop species:
| Safener (Compound Name) | Crop | GST Activity Enhancement (vs. Control) | Reference |
| Fenclorim | Rice | 1.3 to 1.9 times | uni.lu |
| Diazabicyclo derivatives | Cotton | 21% to 88% (shoots) | uni.lu |
| 33% to 90% (roots) | uni.lu | ||
| Cloquintocet-mexyl (B1217157) | Wheat | 77.4% | uni.lu |
| Fenflufen | Wheat | 56.4% | uni.lu |
| Fenchlorazole-ethyl | Wheat | 93.9% | uni.lu |
| MG-191 | Corn | Increased levels | uni.lu |
| Cyprosulfamide (CSA) | Maize | Enhanced activity | herts.ac.uk |
These findings highlight the ability of safeners to induce specific GST genes and enhance the expression of corresponding GST enzymes, thereby bolstering the crop's herbicide tolerance. uni.lu
Cytochrome P450 monooxygenases (CYP450s) constitute a large superfamily of membrane-bound heme proteins crucial for the oxidative metabolism of a wide array of xenobiotics, including herbicides, in both plants and animals. nih.gov Safeners, including this compound, are known to induce and enhance the activity of CYP450s, which leads to the rapid oxidative detoxification of herbicides in crops. nih.govnih.gov This increased CYP450 activity is a key factor in the development of metabolism-based herbicide resistance in protected plants. nih.gov
For instance, studies in maize have demonstrated that safeners like metcamifen (B13415143) and benoxacor (B1667998) enhance herbicide selectivity through the induction of key detoxifying CYP enzymes. uni.lu The triketone herbicide mesotrione, for example, undergoes detoxification in plants via three distinct CYP-mediated reactions: 4-hydroxylation, 5-hydroxylation, and oxidative cleavage, leading to the formation of metabolites such as 4-methylsulfonyl-2-nitrobenzoic acid (MNBA). uni.lu
UDP-Glucosyltransferases (UGTs) are phase II conjugation enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates, including herbicides and their phase I metabolites. This glucuronidation process increases the polarity and water solubility of compounds, facilitating their excretion and detoxification. UGTs, alongside GSTs, are integral to the second stage of herbicide metabolism. uni.lu
The enhancement of UGT activity by safeners is crucial for protecting crops against injury from certain classes of herbicides. nih.gov Research indicates that the induction of detoxifying enzymes by safeners can be species-specific. For example, cloquintocet-mexyl was found to selectively enhance the effects of O-glucosyltransferase (OGT) on herbicide molecules in wheat plants. uni.lu While cloquintocet-mexyl primarily induced GSTs in wheat, other safeners predominantly induced UGTs in wheat. Conversely, in corn, several safeners were observed to induce GST activity more significantly. uni.lu Dichlormid (B166021), another safener, was a weaker enhancer of OGT activity, with its effects largely confined to the roots. The activity of UGTs can also be modulated by factors such as membrane fluidity and protein-protein interactions.
Glutathione Metabolism and Conjugation Pathways
Glutathione (GSH), a tripeptide, is a central component of the plant's defense system against xenobiotics and oxidative stress. It plays a critical role in detoxification through its direct conjugation with electrophilic compounds, including herbicides. Safeners enhance the conjugation of herbicides with glutathione either by increasing the intracellular levels of reduced glutathione (GSH) or by inducing the activity of specific GSTs. nih.gov
The primary detoxification pathway involving glutathione is the mercapturic acid pathway. This pathway initiates with the formation of a glutathione S-conjugate, a reaction that can occur spontaneously but is significantly accelerated by GSTs. The resulting glutathione S-conjugate is a more polar and water-soluble derivative. Subsequently, this conjugate undergoes a series of enzymatic transformations: it is converted to a cysteinylglycine (B43971) S-conjugate by γ-glutamyltransferase (GGT), then to a cysteine S-conjugate by various peptidases, and finally N-acetylated to form the N-acetylcysteine S-conjugate, or mercapturate, which is readily excreted from the cell. The efficiency of this detoxification process is dependent on several factors, including the intracellular concentration of GSH, the presence of GSTs with appropriate specificity, and the plant cell's capacity for rapid GSH resynthesis. For instance, safener I-6 demonstrated excellent protective activity against isoxaflutole (B1672639) (IXF) injury by increasing glutathione (GSH) content, as well as enhancing GST and CYP450 activities. nih.gov
Interactions with Herbicide Target Sites
While the primary mechanism of safeners often involves enhancing herbicide metabolism, some safeners may also interact with herbicide target sites. These interactions can manifest as an "antagonism" of herbicidal effects at a similar site of action. nih.gov Although some studies suggest that safeners may not directly influence the interaction between a herbicide and its target site, other research indicates that safeners can improve the activity of herbicide targets that are otherwise inhibited by herbicides. uni.lu
A notable example involves acetolactate synthase (ALS), a crucial enzyme in plants that is the target of several herbicide classes, such as sulfonylureas. Safeners have been reported to enhance ALS activity in crops, thereby protecting them from herbicide-induced damage. uni.lu For instance, treatment with allyl chloride was found to increase ALS activity in root and stem tissues by 30% and 24%, respectively. uni.lu Similarly, naphthalic anhydride (B1165640) (NA) and oxabetrinil increased ALS activity in corn by over 40% and approximately 20%, respectively. uni.lu Furthermore, certain compounds, such as compound 4i, have been shown to competitively bind with herbicide target enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO), thereby achieving herbicide detoxification by preventing the herbicide from binding. nih.gov These interactions highlight a multifaceted approach by which safeners can confer crop tolerance.
Competitive Binding Mechanisms
Research indicates that herbicide safeners, including this compound, can exert their protective effects through competitive binding at herbicide target sites within plant systems. This mechanism is often facilitated by the structural similarities observed between certain safeners and the herbicides they are designed to counteract. For instance, molecular docking studies involving a safener-like compound and the protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide fomesafen (B1673529) have demonstrated that the safener can competitively bind to the herbicide's target enzyme, thereby leading to the detoxification of the herbicide. This competitive interaction suggests a crucial pathway by which this compound and similar safeners can alleviate phytotoxicity.
Specific Enzyme Target Studies (e.g., Protoporphyrinogen IX Oxidase)
While this compound is not directly identified as an inhibitor of Protoporphyrinogen IX Oxidase (PPO), its role as a safener for PPO-inhibiting herbicides implies an indirect influence on PPO activity or the mitigation of PPO inhibition by herbicides. A primary mechanism of action for this compound involves enhancing the activation of cytochrome P450 monooxygenases (P450s). This enhancement leads to the de-esterification of specific herbicides, such as halosulfuron-methyl, into less toxic metabolites like halosulfuron (B143276) acid in corn seedlings. This highlights this compound's role in augmenting the plant's intrinsic metabolic detoxification pathways. More broadly, safeners are known to enhance the expression of genes encoding key herbicide-metabolizing enzymes, including glutathione S-transferases (GSTs) and P450s.
Effects on Plant Physiology Beyond Detoxification
Regulation of Plant Growth Processes
Table 1: Influence of this compound on Plant Aboveground Mass as an Antidote
| Treatment Category | Observed Effect on Aboveground Mass (Relative to Control) | Source |
| This compound (Antidote) | Increased by 5-14% |
Influence on Herbicide Absorption and Translocation Dynamics
This compound also plays a role in modulating the absorption and translocation dynamics of herbicides within crop plants. Safeners can influence the uptake and movement of herbicides, a characteristic that is often specific to the particular safener-herbicide combination and the point of herbicide entry into the plant. This influence can manifest as direct competition for binding sites or an antagonistic interaction between the safener and the herbicide. While some research suggests that safeners primarily enhance herbicide metabolism without significantly altering absorption, other studies indicate that the differential leaching rates of safeners, such as this compound, compared to certain herbicides (e.g., isoxaflutole), are critical for their effectiveness. This implies that this compound's own movement within the soil and its subsequent uptake by the plant are important factors in its safening activity. Dichloroacetamide safeners, which include this compound, are anticipated to exhibit mobility in soils and can be readily transported into aqueous systems, with their mobility potentially being comparable to or even greater than some chloroacetamide herbicides.
Metabolic and Biotransformation Studies of Furilazole
In Planta Metabolism and Metabolite Identification
The metabolism of furilazole within plants, particularly in target crops like corn and sorghum, is characterized by rapid and extensive transformation, leading to the formation of numerous polar metabolites.
Identification of Polar Metabolites and Conjugates (e.g., Weak Organic Acids, Natural Sugar Conjugates)
The extensive metabolism of this compound in target crops yields a significant number of highly polar metabolites. regulations.govgovinfo.govgovinfo.gov These metabolites are primarily characterized as weak organic acids or as residues conjugated to natural sugars. regulations.govgovinfo.govgovinfo.gov Key identified metabolites include oxamic acid govinfo.govagropages.com and glucuronide conjugates, which are formed from the alcohol metabolites. agropages.comnih.gov The initial metabolic step often involves conjugation with glutathione (B108866). govinfo.gov
A summary of identified in planta metabolites and conjugates is presented in Table 1.
Table 1: Identified In Planta Metabolites and Conjugates of this compound
| Metabolite/Conjugate Type | Examples/Characteristics | Source of Formation |
| Polar Metabolites | Weak organic acids, residues conjugated to natural sugars regulations.govgovinfo.govgovinfo.gov | Rapid and extensive metabolism of parent this compound regulations.govgovinfo.govgovinfo.gov |
| Specific Metabolites | Oxamic acid govinfo.govagropages.com | Oxidation of aldehyde intermediate govinfo.gov |
| Conjugates | Natural sugar conjugates (e.g., glucuronide) regulations.govgovinfo.govgovinfo.govagropages.comnih.gov | Conjugation of alcohol metabolites agropages.comnih.gov |
| Initial Conjugation | Glutathione conjugates govinfo.gov | Primary metabolic route govinfo.gov |
Role of Metabolism in Herbicide Safening Efficacy
The metabolism of this compound plays a critical role in its function as a herbicide safener. Herbicide safeners are designed to protect crops from potential damage caused by herbicides while maintaining effective weed control. This protective action is achieved by accelerating the herbicide's metabolism within the crop plants, thereby enabling the crop to detoxify the herbicide more rapidly than the target weed species. marketresearch.com this compound specifically enhances herbicide metabolism, contributing to this differential detoxification. herts.ac.uk The crop's inherent ability to metabolize and detoxify the herbicide at a faster rate than the weeds is the basis for herbicide selectivity. marketresearch.com It has been observed that the safening activity of this compound can be diminished in soils with low organic content. agropages.com
Environmental Biotransformation Pathways
Beyond its metabolism within plants, this compound also undergoes biotransformation in environmental compartments, particularly in soil, driven largely by microbial activity.
Microbial Degradation in Soil Environments
Environmental biotransformation studies of this compound in soil demonstrate similarities to the degradation patterns observed for other dichloroacetamide safeners. acs.orgacs.orgwalisongo.ac.id Microbial action is a key factor responsible for the formation of various dichloroacetamide metabolites in soil. acs.org Field dissipation studies indicate that this compound dissipates readily in terrestrial environments, with an average half-life (DT50) of approximately 13 days. govinfo.gov More specific estimates for its degradation in soil suggest a DT50 of 33-53 days under aerobic conditions and 13-15 days under anaerobic conditions. agropages.com Microbial biotransformation is considered a significant process influencing the environmental fate and transformation of dichloroacetamide safeners. acs.org
Table 2: Environmental Half-Lives (DT50) of this compound in Soil
| Environmental Condition | Estimated DT50 (Half-Life) | Reference |
| Terrestrial Field | ~13 days | govinfo.gov |
| Aerobic Soil | 33-53 days | agropages.com |
| Anaerobic Soil | 13-15 days | agropages.com |
Aerobic and Anaerobic Transformation Products (e.g., 2-Hydroxyacetamide (B1193895), Oxamic Acid)
During aerobic and anaerobic soil biotransformation, several key products of this compound have been identified. The major transformation products include 2-hydroxyacetamide and oxamic acid. acs.orgacs.orgwalisongo.ac.iduiowa.edu Additionally, methyl sulfide (B99878) and methyl sulfoxide (B87167) metabolites of this compound have been detected in soil. acs.orgacs.orgwalisongo.ac.id Notably, the methyl sulfoxide moiety of these this compound metabolites is chiral, suggesting that their formation may occur stereoselectively through biotic processes. acs.orgacs.orgwalisongo.ac.id
A summary of identified environmental transformation products is presented in Table 3.
Table 3: Aerobic and Anaerobic Soil Transformation Products of this compound
| Transformation Product | Characteristics/Notes | Reference |
| 2-Hydroxyacetamide | Major product | acs.orgacs.orgwalisongo.ac.iduiowa.edu |
| Oxamic Acid | Major product | acs.orgacs.orgwalisongo.ac.iduiowa.edu |
| Methyl sulfide | Detected in soil | acs.orgacs.orgwalisongo.ac.id |
| Methyl sulfoxide | Detected in soil; chiral moiety, potentially formed stereoselectively via biotic processes | acs.orgacs.orgwalisongo.ac.id |
Formation of Sulfur-Containing Metabolites (e.g., Methyl Sulfide, Methyl Sulfoxide)
Aerobic and anaerobic soil biotransformation studies of this compound have revealed the formation of specific sulfur-containing metabolites. acs.orgacs.org Notably, methyl sulfide and methyl sulfoxide have been identified among the degradation products detected in soil. acs.orgacs.orgwalisongo.ac.id
Table 1: Identified Sulfur-Containing Metabolites of this compound in Soil
| Metabolite | Detection Matrix |
| Methyl Sulfide | Soil |
| Methyl Sulfoxide | Soil |
Stereoselective Biotransformation of Chiral Metabolites
As a chiral compound, this compound's biotransformation can involve stereoselective processes. herts.ac.uk A significant observation in soil biotransformation studies is that the methyl sulfoxide moiety, a metabolite of this compound, is chiral. acs.orgacs.org This chiral methyl sulfoxide can be formed stereoselectively through biotic processes. acs.orgacs.orgwalisongo.ac.id The enantioselective biotransformation of chiral safeners, including this compound, represents a powerful tool for investigating their environmental fate and transport, although this area warrants further exploration. acs.orgacs.org Biological processes are known to lead to the stereoselective enrichment or depletion of enantiomeric compositions of chiral drugs, which can influence their activity and toxicity. researchgate.net
Hydrolytic Degradation Mechanisms
Under circumneutral pH conditions (pH 7.0), this compound has shown resistance to hydrolysis over a period of six weeks, suggesting its persistence in neutral aqueous systems in the absence of other transformation pathways. nih.govacs.org However, it does undergo degradation under both acidic and basic conditions. nih.govacs.orgacs.org
Acid-Mediated Hydrolysis
This compound is susceptible to acid-mediated hydrolysis. nih.govacs.orgacs.orguiowa.edu This degradation pathway involves a two-step reaction initiated by the acid-mediated ring opening of its oxazolidine (B1195125) group. nih.govacs.org This opening leads to the formation of a cationic Schiff base intermediate, which is then followed by a slower hydrolysis step involving the addition of water. nih.govacs.org This mechanism is characteristic of dichloroacetamide safeners possessing an oxazolidine moiety, such as AD-67 and this compound. nih.govuiowa.edu
Base-Mediated Hydrolysis
Dichloroacetamide safeners, including this compound, also undergo base-mediated hydrolysis in the presence of strong bases like sodium hydroxide (B78521) (NaOH). nih.govacs.orgacs.org The proposed mechanism for base-mediated hydrolysis involves amide cleavage. nih.govacs.org
Identification of Hydrolysis Products (e.g., Dichloroacetate)
During acid-mediated hydrolysis of this compound, a specific product, tentatively identified as Furil-237, was detected with a mass-to-charge ratio ([M + H]) of 235.9890 and a characteristic dichloro isotope signature. nih.govuiowa.edu While specific data for dichloroacetate (B87207) as a direct hydrolysis product of this compound were not explicitly detailed in all contexts, the shared hydrolytic mechanisms among dichloroacetamide safeners, particularly those involving oxazolidine ring opening, suggest the potential formation of dichloroacetate. For instance, acid-mediated hydrolysis of benoxacor (B1667998), another dichloroacetamide safener with a similar oxazolidine moiety, is known to yield dichloroacetate. nih.govuiowa.edu This indicates that the dichloroacetyl moiety of this compound can be cleaved, leading to the formation of dichloroacetate.
Table 2: Hydrolytic Degradation Pathways and Identified Products of this compound
| Degradation Mechanism | Key Reaction | Identified Product(s) (Example) |
| Acid-Mediated | Oxazolidine ring opening, Schiff base formation | Furil-237, Dichloroacetate* |
| Base-Mediated | Amide cleavage | Not explicitly detailed |
*Note: Dichloroacetate is inferred as a potential product based on shared mechanisms with structurally similar dichloroacetamide safeners.
Toxicological and Ecotoxicological Investigations of Furilazole
Mammalian Toxicology Research
Extensive research has been conducted to understand the toxicological profile of Furilazole in mammalian systems, focusing on various aspects of toxicity.
Organ-Specific Toxicity Studies (e.g., Liver Effects)
This compound has been identified as causing specific target organ toxicity in experimental animal studies, with the liver being a primary affected organ cdms.netcdms.netgreenbook.netbayer.combayer.com. Investigations have shown that exposure to this compound can lead to liver effects in rodents federalregister.gov.
In a 90-day oral toxicity study conducted on rodents, a No Observed Adverse Effect Level (NOAEL) for liver effects was determined to be 7 milligrams per kilogram per day (mg/kg/day). The Lowest Observed Adverse Effect Level (LOAEL) in this study was 34 mg/kg/day for males and 38 mg/kg/day for females federalregister.gov. Furthermore, a chronic toxicity study in rats established a NOAEL of 0.26 mg/kg/day and a LOAEL of 5.05 mg/kg/day for liver effects federalregister.gov.
| Study Type | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organ |
|---|---|---|---|---|---|
| Oral Toxicity Study | Rodents | 90-day | 7 | 34 (male) / 38 (female) | Liver |
| Chronic Toxicity Study | Rat | Chronic | 0.26 | 5.05 | Liver |
Carcinogenicity Assessments
The United States Environmental Protection Agency (EPA) has classified this compound as "Likely to be Carcinogenic to Humans" pic.intnyc.govapublica.orgepa.gov. This classification is based on evidence from animal studies where multiple tumors were observed at various sites in two species pic.intepa.gov. Specifically, studies in Sprague-Dawley rats and CD-1 mice revealed both benign and malignant liver tumors pic.intepa.gov. Additionally, rare tumors, such as stomach and testicular tumors in male rats and lung tumors in mice, were noted pic.intepa.gov. It is important to note that these tumor incidences were often observed at doses that also caused significant hepatotoxicity, chronic inflammation, or substantial irritation, leading to questions regarding their relevance to humans at lower exposure levels cdms.netbayer.com. This compound is also listed under California Proposition 65 as a chemical known to cause cancer chemservice.comnih.gov.
Genotoxicity Evaluations
Based on a weight of evidence analysis, this compound has been determined not to be genotoxic cdms.netcdms.netgreenbook.netbayer.com. Mutagenicity studies, including in vivo/in vitro unscheduled DNA synthesis (UDS) in rat hepatocytes, gene mutation in cultured Chinese hamster ovary cells (CHO/HGPRT), and in vivo micronucleus assays, yielded negative results govinfo.gov. While a Salmonella typhimurium/mammalian microsome mutagenicity assay did show a weak positive response, this occurred only at high and precipitating doses and was negative in cultured mammalian cells govinfo.govfederalregister.gov.
Reproductive and Developmental Toxicity Studies
Investigations into reproductive and developmental toxicity have shown that this compound did not cause reproductive toxicity in laboratory animals cdms.netcdms.netbayer.combayer.com. A two-generation reproduction study in rats, involving diets containing this compound at concentrations up to 1,500 ppm, revealed no treatment-related effects on reproductive performance or offspring survival at any tested dose level govinfo.govfederalregister.gov. The NOAEL for reproductive toxicity and offspring survival in this study was determined to be 1,500 ppm, equivalent to approximately 101 mg/kg/day govinfo.govfederalregister.gov.
For developmental toxicity, effects observed in rats and rabbits were consistently linked to significant maternal toxicity cdms.netcdms.netbayer.comfederalregister.govgovinfo.gov. This indicates that there was no qualitative or quantitative evidence of increased susceptibility in the fetuses of rats or rabbits following in-utero exposure, nor in the offspring after prenatal/postnatal exposure in the two-generation reproduction study federalregister.gov. The developmental toxicity NOAEL in rats was 10 mg/kg/day, which was the same as the NOAEL for maternal toxicity govinfo.govfederalregister.gov.
| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects | Increased Susceptibility in Offspring? |
|---|---|---|---|---|---|
| Developmental Toxicity | Rat | 10 (maternal and developmental) | 75 (maternal) | Increased re-sorptions (at maternally toxic doses) | No federalregister.govgovinfo.govfederalregister.gov |
| Developmental Toxicity | Rabbit | Not specified | Not specified | Developmental effects related to maternal toxicity | No cdms.netcdms.netbayer.com |
| 2-Generation Reproduction | Rat | 101 (reproductive and offspring survival) | Not determined | No treatment-related effects on reproductive performance or offspring survival | No govinfo.govfederalregister.gov |
Potential for Human Nuclear Receptor Interactions
Information specifically detailing the potential for this compound to interact with human nuclear receptors is not available in the provided search results. While nuclear receptors are known to play roles in modulating gene expression and can be affected by various chemical compounds, particularly azole fungicides leading to liver toxicity mdpi.commdpi.com, direct evidence concerning this compound's interaction with human nuclear receptors was not identified.
Aquatic Ecotoxicology Studies
This compound exhibits toxicity to aquatic life chemservice.comnih.gov. Studies evaluating its impact on various aquatic organisms have provided specific data on its acute toxicity and environmental fate.
For fish, the 96-hour LC50 (Lethal Concentration 50%) for bluegill sunfish (Lepomis macrochirus) has been reported as 1.3 mg/L in a static test and 4.6 mg/L, while for rainbow trout, the 96-hour LC50 is 6.2 mg/L cdms.netherts.ac.ukagropages.comusask.ca. In terms of its effects on aquatic invertebrates, the 48-hour LC50 for Daphnia is 26 mg/L agropages.com. Furthermore, for freshwater green alga (Raphidocelis subcapitata), the 72-hour ErC50 (Effect Concentration 50% based on growth rate) is 85.2 mg/L cdms.net.
Regarding its persistence in the environment, this compound is not readily biodegradable, with only 1% degradation observed over a 28-day period cdms.netbayer.com. Despite its limited biodegradability, studies suggest that significant bioaccumulation in organisms is not expected cdms.netbayer.com.
| Organism | Endpoint | Value (mg/L) | Exposure Time | Test Type |
|---|---|---|---|---|
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 1.3 | 96 h | Static cdms.net |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 4.6 | 96 h | Not specified agropages.comusask.ca |
| Rainbow Trout | LC50 | 6.2 | 96 h | Not specified herts.ac.ukagropages.comusask.ca |
| Daphnia | LC50 | 26 | 48 h | Not specified agropages.com |
| Freshwater Green Alga (Raphidocelis subcapitata) | ErC50 (Growth rate) | 85.2 | 72 h | Not specified cdms.net |
Toxicity to Non-Target Aquatic Organisms (e.g., Fish, Daphnia, Algae)
Studies have assessed the toxicity of this compound to various non-target aquatic organisms, including algae, fish, and daphnia. This compound has been found to be substantially less toxic to the non-target alga Raphidocelis subcapitata compared to its co-formulated herbicide active ingredients, such as S-metolachlor and acetochlor. nih.govnipo.gov.ua At environmentally relevant concentrations, this compound did not exhibit toxicity to this algal species. nih.govnipo.gov.ua For other aquatic organisms, such as fish and Daphnia, this compound is classified as having moderate acute ecotoxicity. wikipedia.org
Effects on Cellular Morphology and Growth (e.g., Cell Size)
Beyond general toxicity, specific morphological effects of this compound on aquatic organisms have been observed. Exposure to this compound resulted in a significant decrease in cell size in the alga Raphidocelis subcapitata. nih.govnipo.gov.ua These cellular morphological changes typically occurred at or above the effective concentration causing a 50% reduction in population growth (EC50) for the chemical, suggesting other potential morphological effects may also be present. nih.gov
Table 1: Comparative Toxicity and Cellular Effects on Raphidocelis subcapitata
| Compound | EC50 (ppm) for Population Growth Reduction | Effect on Algae Cell Size |
| S-metolachlor | 0.046 nih.gov | Increase nih.gov |
| Acetochlor | 0.003 nih.gov | Increase nih.gov |
| This compound | Substantially less toxic than herbicides nih.govnipo.gov.ua | Decrease nih.govnipo.gov.ua |
| Dichlormid (B166021) | Substantially less toxic than herbicides nih.govnipo.gov.ua | Increase nih.gov |
| Benoxacor (B1667998) | Substantially less toxic than herbicides nih.govnipo.gov.ua | No observed effect nih.gov |
| AD-67 | Substantially less toxic than herbicides nih.govnipo.gov.ua | No observed effect nih.gov |
Developmental Toxicity in Aquatic Models (e.g., Zebrafish Embryos)
This compound has been investigated for its potential developmental toxicity using aquatic models, particularly zebrafish embryos (Danio rerio). In these studies, this compound demonstrated developmental toxicity. nih.gov The 96-hour median lethal concentration (LC50) for this compound in zebrafish embryos was determined to be 2.01 mg/L. nih.gov
Exposure to this compound at concentrations as low as 0.2 mg/L for 96 hours led to a significant decrease in the body length of zebrafish embryos. nih.gov Furthermore, the hatching rates of embryos exposed to this compound showed a notable increase at 24 hours, followed by a significant decrease at 96 hours. nih.gov Increased rates of malformations were also observed in response to safener exposure, including this compound. nih.gov Embryos exposed to this compound exhibited signs of oxidative stress, characterized by decreased activities of superoxide (B77818) dismutase, altered activities of glutathione (B108866) reductase and catalase, and evidence of cell apoptosis. nih.gov
Table 2: Developmental Toxicity of this compound in Zebrafish Embryos
| Endpoint | Observation (at 0.2 mg/L this compound, 96h exposure) |
| 96 h-LC50 | 2.01 mg/L nih.gov |
| Body Length | Significantly decreased nih.gov |
| Hatching Rate (24h) | Significantly increased nih.gov |
| Hatching Rate (96h) | Significantly decreased nih.gov |
| Malformation Rates | Clearly increased nih.gov |
| Oxidative Stress Indicators | Decreased superoxide dismutase activity nih.gov |
| Altered glutathione reductase activity nih.gov | |
| Altered catalase activity nih.gov | |
| Cell apoptosis nih.gov |
Emerging Concerns and Risk Assessment Frameworks
The widespread use of agrochemicals, including herbicide safeners like this compound, necessitates their consideration within emerging concern and risk assessment frameworks.
This compound as a Contaminant of Emerging Concern
Contaminants of emerging concern (CECs) are natural or synthetic chemicals that are newly detected or suspected to be present in water and whose toxicity or persistence may pose risks to human health or the environment. naturtejo.com Dichloroacetamide safeners, which include this compound, are commonly applied in pre-emergence spray formulations alongside chloroacetamide herbicides. nih.gov Despite their environmental introduction, specific environmental occurrence data for dichloroacetamide safeners, including this compound, have generally not been reported. nih.gov This lack of specific detection data highlights a knowledge gap in fully understanding the environmental footprint of these compounds. General CECs, however, are frequently detected in various water sources, including surface waters, groundwater, and wastewater treatment plant effluents, globally. naturtejo.comsiciny.plca.gov
Environmental Occurrence and Detection in Water Sources
Computational Toxicology and Quantitative Structure-Activity Relationship (QSAR) in Toxicity Prediction
Computational toxicology employs computer-based models and simulations to understand and predict the potential adverse effects of chemical compounds. This rapidly evolving field offers efficient and innovative methods for evaluating chemical safety across various industries. azolifesciences.com A cornerstone of computational toxicology is the Quantitative Structure-Activity Relationship (QSAR) modeling approach. QSAR models establish a mathematical relationship between a chemical's molecular structure and its biological activity or toxicological properties. azolifesciences.comnih.govmdpi.comnih.gov This methodology allows for the prediction of toxicity hazards and outcomes without the necessity for extensive experimental testing, thereby offering a cost-effective, time-efficient, and ethical alternative to traditional in vitro and in vivo studies. azolifesciences.comuva.nlmarquette.edumdpi.comnih.gov
The fundamental principle behind QSAR involves deriving computed properties based on molecular structures, often defined by descriptors or fingerprints. nih.gov These models are built by analyzing large datasets where the toxic endpoint of interest is already known, allowing algorithms to identify patterns and make predictions for new substances. uva.nlqsartoolbox.org QSAR is widely recognized and utilized by regulatory bodies and scientists for chemical safety assessment, risk assessment, and prioritizing chemicals for further evaluation. uva.nlmarquette.edumdpi.comnih.gov
In the context of environmental toxicology, QSAR-based computational toxicology plays a crucial role in predicting and evaluating the toxicity of potential environmental pollutants. nih.govmdpi.com Herbicide safeners, such as this compound, are compounds co-applied with herbicides to mitigate adverse effects on crop plants. herts.ac.uk As a dichloroacetamide safener, this compound's environmental fate and potential ecotoxicological impacts are subjects of ongoing research. ontosight.aimdpi.com Studies indicate that various safeners, including this compound, have been incorporated into broader QSAR toxicity investigations. mdpi.comnih.gov These computational tools are considered valuable for identifying safeners and their biotransformation products for subsequent toxicity screening, particularly given the significant data gaps that may exist regarding their mammalian toxicity. nih.gov
However, specific detailed research findings and dedicated data tables presenting QSAR models or precise toxicity predictions for this compound itself were not explicitly available in the reviewed public search results. While the general application of QSAR to herbicide safeners is acknowledged, comprehensive computational toxicology data for this compound's specific QSAR predictions are not detailed in the provided information.
Synthetic Chemistry and Structure Activity Relationships of Furilazole
Advanced Synthetic Methodologies for Furilazole and Analogs
The synthesis of this compound from readily available raw materials like furfural (B47365) and nitromethane (B149229) is achieved through a sequence of key chemical transformations: the Henry reaction, followed by nitro reduction, and finally an addition-cyclization-acylation sequence fishersci.cathegoodscentscompany.comfishersci.be. This comprehensive approach has been thoroughly investigated to optimize reaction conditions and characterize intermediates and impurities fishersci.cathegoodscentscompany.com.
Chemospecific Synthesis Routes
The synthesis of this compound employs a series of chemospecific reactions to construct its intricate molecular architecture.
The initial step in the synthesis of this compound involves the Henry reaction, also known as the nitro aldol (B89426) reaction uni.lu. This base-catalyzed carbon-carbon bond-forming reaction utilizes furfural (furan-2-carbaldehyde) and nitromethane as raw materials fishersci.cathegoodscentscompany.comfishersci.be. The Henry reaction proceeds to form β-nitrostyrene derivatives or α-(nitromethyl)-2-furanmethanol as intermediate products fishersci.nouni.lu. A crucial aspect of this step is the identification and application of an effective catalyst, along with the development of a rational purification method for the resulting Henry reaction products fishersci.cathegoodscentscompany.comfishersci.se.
Following the Henry reaction, the nitro group in the intermediate compound undergoes reduction. This transformation is typically catalyzed by palladium on carbon (Pd/C) fishersci.cathegoodscentscompany.comuni.lu. The nitro reduction reaction can achieve high yields, with reported efficiencies of up to 95% when conducted at 1 MPa hydrogen pressure and 60°C uni.lu. However, a notable challenge in this step is the leaching of palladium, which occurs at a rate of approximately 0.8 ppm and necessitates catalyst replacement every five batches to maintain efficiency uni.lu. Post-reaction purification often involves recrystallization using ethyl acetate, which significantly improves product purity from 85% to 98% by effectively suppressing dichloroacetamide impurities uni.lu. Beyond Pd/C, other general methods for nitro reduction to amines include catalytic hydrogenation using platinum oxide (PtO₂) or Raney nickel, iron metal in refluxing acetic acid, samarium diiodide, or zinc dust with hydrazine (B178648) hydrate (B1144303) nih.govnih.gov. Additionally, combinations of sodium borohydride (B1222165) (NaBH₄) with transition metal halides or salts, such as NiCl₂·6H₂O or Ni(OAc)₂·4H₂O, have been shown to be effective in reducing nitro compounds to their corresponding amines sarchemlabs.comnih.gov.
The final stage of this compound synthesis integrates an addition, cyclization, and acylation sequence, which is achieved in a single step after the nitro reduction fishersci.cathegoodscentscompany.comfishersci.be. This sequence is critical for forming the characteristic 1,3-oxazolidine ring and incorporating the dichloroacetyl moiety of this compound. The cyclization step involves the reaction of the primary amine intermediate (formed from nitro reduction) with acetone (B3395972) to yield the oxazolidine (B1195125) ring fishersci.no. Subsequently, acylation with dichloroacetyl chloride introduces the dichloroacetyl group, completing the synthesis of 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine, which is this compound fishersci.finih.gov.
Isotopic Labeling for Mechanistic Studies (e.g., Carbon-14 Labeling)
Compound Names and PubChem CIDs
Structure-Activity Relationship (SAR) Studies in Safener Design
Structure-Activity Relationship (SAR) studies are crucial in the design and optimization of agrochemicals like herbicide safeners. This compound is recognized as a mature safener demonstrating good biological activity. cenmed.comnih.gov The development of novel herbicide safeners often employs strategies based on SAR, active substructure combinations, and bioisosterism. cenmed.comnih.gov
Influence of Heterocyclic Amide Structure on Biological Activity
The chemical structure of this compound, characterized as a heterocyclic amide, plays a significant role in its biological activity. fishersci.ca Specifically, the presence of a furan (B31954) ring attached to an amide group within its structure contributes to its efficacy as a safener. fishersci.ca Heterocyclic compounds, in general, are fundamental to biological activity and can profoundly influence the pharmacokinetic and pharmacodynamic profiles of compounds, as well as their interactions with biological targets. herts.ac.uk Research on other heterocyclic amide derivatives has indicated that the acyl moieties of amides can significantly impact their biological activities, suggesting a broader principle applicable to this compound's function. wikipedia.org
Comparative Analysis of Oxazolidine Reactive Groups in Safeners
A notable structural feature of this compound, shared with other safeners such as AD-67, is the presence of an oxazolidine moiety. cenmed.comnih.gov Oxazolidines are defined by a saturated aliphatic five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. wikidata.orguni.lu This oxazolidine reactive group is common among various safeners, contributing to their shared molecular characteristics. cenmed.comnih.gov
The reactivity of oxazolidine groups, including those found in this compound and AD-67, can be influenced by environmental conditions, with instances of acid-mediated ring opening observed in certain settings. nih.gov Furthermore, comparative studies have explored bioisosteric relationships between different ring systems. For example, due to their similar bioelectronic properties, isosteric oxazolidine and thiazolidine (B150603) moieties have been reported to exhibit comparable safener activities. cenmed.comnih.govwikipedia.org This highlights that the specific chemical nature and reactivity of the oxazolidine group are critical determinants of safener performance. The design of novel aryl-substituted formyl oxazolidine derivatives as herbicide safeners further underscores the importance of modifications to the oxazolidine ring and its substituents in modulating efficacy. nih.gov
Bioisosterism and Structural Modifications for Enhanced Safener Efficacy
Bioisosterism is a powerful strategy employed in chemical design to enhance the efficacy of compounds like herbicide safeners. cenmed.comnih.govwikipedia.org This approach involves the replacement of an atom or a group of atoms with another that possesses similar physical and chemical properties, aiming to produce analogous biological effects but often with improved potency or altered pharmacokinetic profiles. uni.luuni.lu
In the context of safener design, bioisosteric replacements are utilized to modify a lead compound to achieve a more effective therapeutic agent with enhanced potency, selectivity, and modified physical or metabolic properties. uni.lu A direct example in safener chemistry is the consideration of thiazolidine as a bioisostere for the oxazolidine group found in this compound and other safeners. Their similar bioelectronic properties suggest that they can elicit comparable safener activities. cenmed.comnih.govwikipedia.org Beyond ring systems, other bioisosteric strategies, such as the replacement of hydrogen atoms with fluorine atoms, are commonly employed. This monovalent isosteric replacement can significantly influence electronic effects, potentially leading to enhanced affinity and efficacy of the compound. nih.govherts.ac.uk
Impurity Profiling and Control in this compound Synthesis
Impurity profiling is an essential aspect of synthetic chemistry, particularly for agrochemicals like this compound, ensuring the quality, safety, and efficacy of the final product. This process involves the comprehensive detection, identification, structural elucidation, and quantitative determination of all organic and inorganic impurities, as well as residual solvents, present in bulk chemical substances. naturtejo.comsiciny.plwikipedia.org
Impurities in synthetic compounds can originate from various sources throughout the manufacturing process. These include unreacted starting materials, intermediates formed during reaction steps, undesirable by-products resulting from side reactions, and degradation products that may form over time or under specific storage conditions. Additionally, reagents, catalysts, and residual solvents used in the synthesis and purification processes can contribute to the impurity profile. naturtejo.comwikipedia.org
To control impurities, a range of advanced analytical techniques are employed. These typically include chromatographic methods such as High-Performance Liquid Chromatography (HPLC), often coupled with detectors like diode-array detectors (DAD) for UV spectra analysis, and mass spectrometry (MS) for detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of impurities. naturtejo.comwikipedia.org While the general principles of impurity profiling are rigorously applied to synthetic compounds like this compound, specific details regarding known relevant impurities unique to this compound synthesis are not extensively detailed in publicly available sources.
Environmental Fate, Transport, and Degradation Research
Sorption and Desorption Dynamics in Environmental Matrices
Sorption, the process by which a chemical binds to a solid matrix like soil or carbon, is a key factor controlling its concentration in the environment and its availability for transport or degradation.
Studies have shown that the adsorption of furilazole to agricultural soils can be effectively described by the Freundlich isotherm model. researchgate.netnih.gov The Freundlich adsorption constant (Kf), which indicates the capacity of the soil to adsorb the compound, has been determined for this compound across various agricultural soils. In one study, the Kf values for this compound sorption onto three different agricultural soils were found to range from 0.1 to 0.13 (mg/g) × (mg/L)¹/ⁿ. researchgate.netnih.gov Research indicates a correlation between the adsorption parameters of dichloroacetamide safeners like this compound and the organic carbon content of the soil. researchgate.net Generally, the sorption of herbicides is positively correlated with soil organic matter and cation exchange capacity, while being negatively correlated with soil pH. researchgate.net
| Compound | Matrix | Kf Range ((mg/g) × (mg/L)¹/ⁿ) | Reference |
|---|---|---|---|
| This compound | Agricultural Soils (3 types) | 0.1 - 0.13 | researchgate.netnih.gov |
Granular activated carbon (GAC) is a common component of water treatment systems, used to remove organic contaminants. nih.govepa.gov Research has quantified the sorption of this compound to GAC, providing a basis for its potential removal during water purification. The Freundlich adsorption constant (Kf) for this compound to GAC was determined to be 3.4 (mg/g) × (mg/L)¹/ⁿ. researchgate.netnih.gov This indicates a stronger affinity for GAC compared to agricultural soils. However, when compared to another dichloroacetamide safener, benoxacor (B1667998), this compound shows less favorable sorption. Benoxacor was found to have a Kf value of 6.4 (mg/g) × (mg/L)¹/ⁿ, suggesting it sorbs more readily to GAC than this compound. researchgate.netnih.gov
| Compound | Matrix | Kf Value ((mg/g) × (mg/L)¹/ⁿ) | Reference |
|---|---|---|---|
| This compound | Granular Activated Carbon (GAC) | 3.4 | researchgate.netnih.gov |
| Benoxacor | Granular Activated Carbon (GAC) | 6.4 | researchgate.netnih.gov |
The reversibility of sorption affects a compound's long-term fate and potential for leaching. For this compound, sorption to soil has been shown to be a reversible process. researchgate.netnih.gov Studies have demonstrated that a significant portion, between 40% and 90%, of sorbed this compound can be desorbed from soils. researchgate.netnih.gov This suggests that while this compound binds to soil particles, it can also be released back into the soil solution, making it available for transport. In contrast, the sorption of this compound to granular activated carbon is largely irreversible. Desorption studies showed that nearly no this compound (only 0.2%) was desorbed from GAC, indicating a very strong binding and effective removal from water during treatment. researchgate.net
Leaching and Mobility in Soil Systems
A compound's potential to move through the soil profile, or leach, is a critical factor for assessing potential groundwater contamination. marylandgolfbmp.orgiastate.edu
The movement of this compound through soil is influenced by the physical and chemical properties of the soil. researchgate.netnih.gov Soil texture, which relates to the proportion of sand, silt, and clay, has been shown to affect the leaching of co-applied safeners and herbicides. researchgate.netnih.gov Furthermore, the organic carbon content of the soil has been identified as a factor influencing the adsorption of this compound, which in turn affects its mobility. researchgate.net Compounds that are weakly sorbed to soil particles are more likely to leach through the soil profile and potentially reach groundwater. marylandgolfbmp.org Based on its properties, this compound has been assigned a GUS (Groundwater Ubiquity Score) leaching potential index of 3.08, which is interpreted as a high leachability potential. herts.ac.uk
For a safener to be effective, its movement through the soil should ideally match that of the herbicide it is intended to counteract. researchgate.net Research has shown that the leaching rates of safeners and herbicides can differ. For instance, the herbicide isoxaflutole (B1672639) was found to leach faster through the soil profile than this compound. researchgate.net This differential mobility can reduce the effectiveness of the safener if a rainfall event moves the herbicide into the crop's rooting zone ahead of the safener. researchgate.net In other cases, the mobility of a safener and herbicide can be similar. For example, the safener benoxacor and the herbicide S-metolachlor have been shown to leach at similar rates, with their movement being influenced by soil texture. researchgate.netnih.govresearchgate.net
| Compound Comparison | Relative Leaching Rate | Reference |
|---|---|---|
| Isoxaflutole vs. This compound | Isoxaflutole leaches more rapidly than this compound. | researchgate.net |
| Benoxacor vs. S-metolachlor | Leach at similar rates. | researchgate.netnih.govresearchgate.net |
Environmental Monitoring and Occurrence Studies
Environmental monitoring is essential for understanding the prevalence and distribution of chemical compounds in various environmental compartments. For pesticide safeners like this compound, which are applied in agricultural settings, monitoring studies focus on their potential to migrate from the application site into water resources.
Detection in Surface Water and Groundwater
Research has confirmed the presence of this compound in surface water, indicating its potential for off-site transport from agricultural fields. utah.edu Although used as an inert ingredient in herbicide formulations, its mobility and persistence have led to its detection in aquatic environments. utah.edu
A significant study involving 237 surface water samples from 37 states in the United States revealed the widespread occurrence of this compound. utah.edu The compound was detected in samples originating from 30 different states, confirming its distribution in the surface water across a large geographical area. utah.edu This detection is a primary indicator of the compound's potential persistence in the environment. utah.edu
The physicochemical properties of this compound contribute to its environmental mobility. It has a relatively high aqueous solubility of 235 mg/L and a low log octanol-water partition coefficient (Kow) of 1.96. utah.edu Furthermore, studies have shown that this compound does not have a high adsorption capacity to soil. utah.edu This combination of properties suggests a higher potential for this compound to leach from the soil where it is applied and be transported into both surface water via runoff and potentially into groundwater. utah.edumdpi.comawsjournal.org The general movement of pesticides into water systems is a recognized contamination pathway, with runoff and leaching being primary transport mechanisms. mdpi.com
Table 1: Physicochemical Properties and Environmental Occurrence of this compound
| Parameter | Value/Finding | Reference |
|---|---|---|
| Aqueous Solubility | 235 mg/L | utah.edu |
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.96 | utah.edu |
| Soil Adsorption Capacity | Low | utah.edu |
| Surface Water Detection (U.S. Study) | Detected in samples from 30 of 37 states tested | utah.edu |
While specific data on this compound concentrations in groundwater are less detailed in the provided research, its low soil adsorption suggests that leaching is a possible transport pathway. utah.edu The monitoring of groundwater for various pesticides is a common practice due to the potential for contamination from agricultural sources. mdpi.comunl.eduusgs.gov
Quantitative Environmental Exposure Modeling
Quantitative environmental exposure modeling is a critical tool for predicting the concentration of pesticides in soil, groundwater, and surface water. fraunhofer.de These assessments are conducted using computer models that simulate the environmental fate and transport of chemical substances. fraunhofer.de For compounds like this compound, such models can estimate potential exposure levels in various aquatic and terrestrial ecosystems. fraunhofer.de
Several standardized models are used for these simulations. For potential groundwater exposure, models such as FOCUS PELMO, FOCUS MACRO, and FOCUS PEARL are employed. fraunhofer.de For surface water, models include SWASH (which incorporates PRZM and MACRO), TOXSWA, and SWAN. fraunhofer.de These models utilize key input parameters to predict the behavior of a chemical in the environment, including:
Chemical Properties: Data on solubility, degradation rates, and sorption coefficients (like Koc) are essential. For this compound, its known aqueous solubility and low soil adsorption would be critical inputs. utah.edu
Environmental Conditions: Information on soil type, climate (rainfall, temperature), and hydrology of the area are factored into the simulations. awsjournal.org
Agricultural Practices: Application rates and methods influence the initial amount of the substance entering the environment.
The goal of this modeling is to generate a Predicted Environmental Concentration (PEC), which is the calculated concentration of the chemical expected in receiving waters or other environmental compartments. epa.gov This PEC can then be compared to ecotoxicological data to assess potential risks.
More advanced approaches, such as probabilistic modeling using Monte Carlo simulations, are also utilized to account for the variability and uncertainty inherent in environmental systems. sciforum.net Instead of using single default values for input parameters, probability distributions are used to generate a range of possible outcomes, providing a more realistic estimation of exposure. sciforum.net
Table 2: Conceptual Framework for this compound Exposure Modeling
| Model Component | Relevant Parameters for this compound | Purpose in Modeling |
|---|---|---|
| Input Data | Aqueous Solubility (235 mg/L), Soil Adsorption (Low), Degradation Half-life | To define the chemical's intrinsic behavior (mobility, persistence). |
| Environmental Scenario | Soil properties (organic carbon content, texture), Weather data (precipitation, temperature), Crop type | To simulate the specific environment where this compound is applied and transported. |
| Simulation Models | Groundwater Models (e.g., PELMO, PEARL), Surface Water Models (e.g., TOXSWA) | To process inputs and simulate transport pathways like leaching and runoff. |
| Output | Predicted Environmental Concentration (PEC) in water (µg/L) | To provide a quantitative estimate of exposure levels in aquatic systems. |
Advanced Analytical Methodologies for Furilazole Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental for separating furilazole from complex matrices and quantifying its presence. These techniques are essential in environmental monitoring and agricultural research.
Gas Chromatography with Electron Capture Detection (GC-ECD)
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique particularly well-suited for the analysis of electrophilic compounds, such as those containing halogens. This compound, an organochlorine compound, is an ideal candidate for this method. nih.gov The principle of GC-ECD involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (usually nitrogen) and creating a steady electrical current. chromatographyonline.com When an electronegative analyte like this compound passes through the detector, it captures electrons, causing a decrease in the current that is measured as a positive signal. chromatographyonline.commeasurlabs.com
The high selectivity of the ECD minimizes interference from non-halogenated matrix components, providing low detection limits. chromatographyonline.com Its sensitivity makes it one of the most powerful classical detectors for trace analysis of organochlorine pesticides in environmental samples such as water, soil, and food. measurlabs.comthermofisher.com The method's robustness and lower operational costs compared to mass spectrometry make it a valuable tool in routine analysis. thermofisher.com While specific performance data for this compound is not extensively published, methods for other halogenated pesticides demonstrate excellent linearity and low limits of detection, often in the picogram (pg) or parts-per-billion (ppb) range. chromatographyonline.comthermofisher.comthaiscience.info
Table 1: Performance Characteristics of GC-ECD for Similar Halogenated Compounds This table presents typical data for analogous compounds to illustrate the expected performance for this compound analysis.
| Parameter | Typical Value | Reference Compound(s) |
|---|---|---|
| Limit of Detection (LOD) | 1 - 5 ng/g | Synthetic Pyrethroids |
| Limit of Quantitation (LOQ) | 2.5 - 10 ng/g | Synthetic Pyrethroids |
| Linearity (r²) | > 0.999 | Fluconazole |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a primary tool for pesticide residue analysis due to its superior sensitivity and specificity. lcms.cz This technique is commonly used for analyzing herbicide safeners, including this compound. mdpi.com The process begins with the separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column. ca.gov The eluent is then introduced into the mass spectrometer, where molecules are ionized, commonly using electrospray ionization (ESI).
The mass spectrometer acts as a highly specific detector. In tandem MS, a precursor ion corresponding to the mass of this compound is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces matrix effects, allowing for reliable quantification at very low levels. lcms.cz Sample preparation often involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction, which is compatible with LC-MS analysis. lcms.czgcms.cz LC-MS/MS methods are validated for various parameters, including linearity, accuracy (recovery), and precision (repeatability), with typical recoveries ranging from 70% to 120% and relative standard deviations (RSD) below 20%. gcms.cznih.gov
Table 2: Typical LC-MS/MS Method Validation Parameters for Pesticide Analysis
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (Recovery %) | 70 - 120% |
| Precision (RSD %) | ≤ 20% |
| Limit of Detection (LOD) | 0.03 - 1.4 ng/mL |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique for the quantification of analytes that possess a chromophore—a part of the molecule that absorbs ultraviolet or visible light. chromatographyonline.comchromatographyonline.com this compound, containing furan (B31954) and amide groups, is suitable for UV detection. nih.gov The method involves separating this compound from other sample components on a chromatographic column (commonly a C18 column) and then passing the eluent through a flow cell where it is irradiated with UV light. core.ac.ukresearchgate.net The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the sample. chromatographyonline.com
The selection of an appropriate wavelength, typically the wavelength of maximum absorbance (λmax) for the analyte, is crucial for achieving optimal sensitivity. chromatographyonline.com Diode-array detectors (DAD) can acquire a full UV spectrum at every point in the chromatogram, aiding in peak identification and method development. chromatographyonline.com While generally less sensitive than MS detection, HPLC-UV is a cost-effective and reliable method for analyzing formulations or samples with higher concentrations of this compound. moca.net.ua Validation of HPLC-UV methods typically demonstrates good linearity, with correlation coefficients (r²) exceeding 0.99, and acceptable accuracy and precision. core.ac.uknih.gov
Table 3: Example of HPLC-UV Method Parameters for Herbicide Analysis This table is based on a method for triazolopyrimidine sulfoanilide herbicides, demonstrating typical parameters applicable to this compound. nih.gov
| Parameter | Value |
|---|---|
| Column | C18 monolithic |
| Mobile Phase | Acetonitrile, water, formic acid |
| Flow Rate | 5 mL/min |
| Detection | UV |
| Analysis Time | < 2.3 min |
| LODs (in water, post-SPE) | Down to 280 ng/L |
Spectroscopic and Spectrometric Characterization Methods
These methods are indispensable for the structural elucidation and confirmation of the identity of this compound and its potential metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the carbon and hydrogen atoms. tamu.edu For this compound, ¹H NMR and ¹³C NMR would be the primary experiments conducted.
¹H NMR provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons for each signal.
¹³C NMR provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons in the structure.
Together, these one-dimensional and various two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) allow researchers to piece together the molecular structure of this compound or to characterize unknown metabolites by identifying their core structure and the position of any modifications.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds. researchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 ppm). nih.govthermofisher.com This precision allows for the determination of the elemental formula of this compound and its metabolites, as a unique elemental composition corresponds to a specific exact mass. thermofisher.com
HRMS is particularly valuable for differentiating between compounds that have the same nominal mass but different elemental formulas (isobars). thermofisher.com When coupled with liquid chromatography (LC-HRMS) and tandem MS capabilities (HRMS/MS), it can be used for structural elucidation. nih.gov The fragmentation of the this compound parent ion produces a unique product ion spectrum, or "fingerprint." By analyzing the accurate masses of these fragment ions, researchers can deduce the structure of the original molecule, providing a high degree of confidence in its identification. thermofisher.comnih.gov This capability is essential for identifying novel metabolites or degradation products in complex matrices. nih.gov
Table 4: Key Advantages of HRMS in this compound Analysis
| Feature | Advantage |
|---|---|
| High Mass Accuracy (< 5 ppm) | Enables determination of the elemental formula. |
| High Resolving Power | Differentiates this compound from isobaric interferences. |
| Tandem MS (HRMS/MS) | Provides structural information through fragmentation patterns for confident identification. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetochlor |
| Benoxacor (B1667998) |
| Dichlormid (B166021) |
| Fenclorim |
| Metolachlor |
| Pretilachlor |
| Abamectin |
| Imidacloprid |
| β-cyfluthrin |
| Flumetsulam |
| Florasulam |
| Metosulam |
| Cloransulam-methyl |
| Diclosulam |
| Hexaconazole |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. This non-destructive method provides a molecular fingerprint by detecting the vibrational modes of chemical bonds. ieeesem.comnih.govnih.gov For this compound, FTIR analysis is crucial for confirming its chemical structure, which includes a tertiary carboxamide, an oxazolidine (B1195125) ring, a furan ring, and organochlorine components. nih.gov
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The tertiary amide group, a key feature of the dichloroacetamide safener class, would show a strong carbonyl (C=O) stretching vibration. The furan and oxazolidine rings will produce signals related to C-O (ether) and C-N stretching, while the dichloroacetyl group will have characteristic C-Cl stretching bands. The presence of various C-H bonds in the alkyl and aromatic parts of the molecule will also be evident. nih.govlibretexts.orginstanano.com
Detailed analysis of the spectrum allows for the verification of the compound's synthesis and the identification of potential impurities or degradation products. The specific wavenumbers of these absorption bands are indicative of the precise chemical environment of the bonds within the this compound molecule.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| ~1670-1690 | Tertiary Amide (C=O) | Stretch | Strong |
| ~1250-1350 | Tertiary Amide (C-N) | Stretch | Medium-Strong |
| ~3100-3150 | Furan (=C-H) | Stretch | Medium |
| ~1500-1600 | Furan (C=C) | Stretch | Medium |
| ~1050-1250 | Furan/Oxazolidine (C-O) | Stretch | Strong |
| ~2850-2970 | Alkyl (C-H) | Stretch | Medium-Strong |
| ~700-800 | Alkyl Halide (C-Cl) | Stretch | Strong |
Note: The values in this table are approximate and based on typical ranges for the specified functional groups.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) for Process Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide critical information about the thermal stability and phase behavior of materials. researchgate.net These methods are essential in process analysis for compounds like this compound, ensuring stability during manufacturing, formulation, and storage. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample during thermal transitions. nih.govnih.gov
For this compound, TGA can be used to determine its decomposition temperature. By heating a sample under a controlled atmosphere, TGA identifies the temperature at which the compound begins to degrade, indicated by a loss of mass. This information is vital for setting temperature limits during production and storage to prevent thermal degradation. One study noted that thermal degradation of this compound was not detected up to its boiling point, suggesting significant thermal stability. acs.org
DSC analysis complements TGA by identifying phase transitions such as melting, crystallization, and glass transitions. nih.govnih.govmdpi.com The DSC thermogram for this compound would show an endothermic peak at its melting point, providing data on its purity. The presence of impurities can lead to a broadening of the melting peak and a decrease in the melting temperature. DSC is also used to study polymorphism, the ability of a compound to exist in different crystalline forms, which can impact its physical properties. These thermal characterization techniques are fundamental for quality control and ensuring the consistency of the final product.
Table 2: Application of TGA/DSC in this compound Process Analysis
| Analytical Technique | Parameter Measured | Information Gained for this compound |
| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperature, and kinetics of degradation. |
| DSC | Heat flow vs. Temperature | Melting point, purity assessment, detection of polymorphic forms, and enthalpy of fusion. |
Radiotracer Techniques in Metabolism and Fate Studies
Radiotracer techniques are indispensable for studying the metabolism and environmental fate of agrochemicals like this compound. oecd.orgoecd.org These studies typically use this compound labeled with a radioactive isotope, such as Carbon-14 (¹⁴C), to trace its path and transformation in plants, animals, and the environment. oecd.orgoecd.org The high sensitivity of radioanalytical methods allows for the detection and quantification of the parent compound and its metabolites, even at very low concentrations.
Metabolism studies using radiolabeled this compound have been conducted in crops like corn and sorghum. regulations.govgovinfo.gov Research has shown that this compound is rapidly and extensively metabolized in these plants, with no parent compound found in any plant samples. regulations.govgovinfo.gov The metabolic pathway involves transformation into a large number of highly polar metabolites, which are characterized as weak organic acids or conjugates with natural sugars. regulations.govgovinfo.gov This rapid breakdown is a key aspect of its function as a safener, as its purpose is to enhance the metabolism of the co-applied herbicide within the crop.
Environmental fate studies utilize radiotracer techniques to understand how this compound behaves in soil and water. Terrestrial field dissipation studies have demonstrated that this compound dissipates readily in soil, with an average half-life (DT50) of approximately 13 days. govinfo.gov This relatively low persistence, combined with low application rates, indicates that the compound is unlikely to remain in the environment for extended periods. govinfo.gov Microbial biotransformation is a significant process controlling the fate of dichloroacetamide safeners in the environment. nih.gov While some studies have investigated the hydrolysis and photolysis of this compound, microbial degradation is considered a key pathway. acs.orgnih.govnsf.govnih.gov
Table 3: Summary of Radiotracer Studies on this compound
| Study Type | Matrix | Key Findings | Reference |
| Plant Metabolism | Corn, Sorghum | This compound is rapidly and extensively metabolized; no parent compound detected. Metabolites are numerous and highly polar. | regulations.govgovinfo.gov |
| Environmental Fate | Soil | Dissipates readily with an average half-life of ~13 days. Low persistence suggests minimal long-term environmental presence. | govinfo.gov |
Q & A
Q. What is the chemical identity and structural characterization of Furilazole?
Methodological Answer: this compound, systematically named 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine, is identified via spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers should cross-validate structural data against established databases (e.g., PubChem) and peer-reviewed spectral libraries. Its IUPAC name and synonyms are cataloged in pesticide chemical glossaries .
Q. How does this compound function as a herbicide safener in crops like corn?
Methodological Answer: this compound mitigates herbicide-induced crop injury by enhancing detoxification pathways in plants. To study this, design greenhouse trials comparing herbicide-treated corn (e.g., acetochlor) with and without this compound. Measure injury metrics (e.g., chlorosis, stunting) at 2 weeks after application (WAA) and analyze enzymatic activity (e.g., glutathione-S-transferase) to confirm safening mechanisms. Field studies should control for environmental variables like rainfall, which can influence herbicide activation .
Q. What experimental models are suitable for evaluating this compound’s safening efficacy?
Methodological Answer: Use in vitro assays (e.g., cell cultures expressing cytochrome P450 enzymes) to screen metabolic interactions. For in vivo validation, employ crop species (e.g., Zea mays) in controlled environments with standardized herbicide application protocols. Include negative controls (herbicide alone) and positive controls (herbicide + known safener) to benchmark this compound’s performance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across varying soil types?
Methodological Answer: Contradictions may arise from soil-specific factors like organic matter content or microbial activity. Conduct factorial experiments varying soil parameters (e.g., pH, clay content) while maintaining consistent herbicide/safener application rates. Use multivariate regression to isolate variables affecting efficacy. Compare results with prior studies (e.g., Armel et al., 2003) to contextualize discrepancies .
Q. What analytical methods are optimal for quantifying this compound residues in soil and plant tissues?
Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated this compound) for precision. Validate methods via spike-recovery experiments in matrices of interest. For field samples, consider solid-phase extraction (SPE) to reduce matrix interference. Report limits of detection (LOD) and quantification (LOQ) in compliance with analytical guidelines .
Q. How should researchers design studies to assess this compound’s interaction with novel herbicide formulations?
Methodological Answer: Adopt a combinatorial approach using response surface methodology (RSM). Test binary/ternary mixtures of this compound with herbicides (e.g., substituted isoxazolincarboxamides) at varying ratios. Measure endpoints such as weed control efficiency (WCE) and crop injury indices. Patent data (e.g., EP 20177904.8) can inform candidate combinations and application protocols .
Q. What strategies address conflicting data on this compound’s environmental persistence?
Methodological Answer: Conduct comparative degradation studies under controlled conditions (e.g., aerobic vs. anaerobic soils). Use radiolabeled (¹⁴C) this compound to track mineralization and metabolite formation. Compare half-life (t½) values with prior literature, and apply the Arrhenius equation to model temperature-dependent degradation. Discrepancies may arise from microbial community differences, necessitating metagenomic analysis .
Guidance for Contradiction Analysis
- Step 1: Replicate experiments under disputed conditions to confirm reproducibility.
- Step 2: Conduct meta-analyses of existing data to identify confounding variables (e.g., climatic factors in field trials).
- Step 3: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
